molecular formula C12H7NO B092773 5H-indeno[1,2-c]pyridin-5-one CAS No. 18631-22-6

5H-indeno[1,2-c]pyridin-5-one

Cat. No. B092773
CAS RN: 18631-22-6
M. Wt: 181.19 g/mol
InChI Key: FVUGGEIGQCQEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-indeno[1,2-c]pyridin-5-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and their use in various chemical syntheses. These compounds are characterized by a fused ring system that combines indene and pyridine moieties, which can be further substituted to yield a variety of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of 5H-indeno[1,2-b]pyridine derivatives has been achieved through various methods. One approach involves a one-pot, three-component condensation of chalcones, 1,3-indandione, and ammonium acetate using pentafluorophenylammonium triflate as a catalyst, which offers good yields and atom economy . Another method describes the synthesis of dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol, which serves as both solvent and reagent, allowing for easy separation and recovery of the solvent . Additionally, a solvent-free synthesis of unsymmetrical dihydro-1H-indeno[1,2-b]pyridines has been reported, utilizing a four-component cyclocondensation that provides higher yields and shorter reaction times .

Molecular Structure Analysis

The molecular structure of 5H-indeno[1,2-c]pyridin-5-one derivatives is characterized by the presence of a fused bicyclic system, where the indene and pyridine rings are connected. This core structure can be further modified by introducing various substituents, which can significantly alter the chemical and biological properties of the molecules. For instance, the introduction of aryl groups such as furyl, thienyl, pyridyl, and phenyl at specific positions of the indeno[1,2-b]pyridine core has been explored to evaluate their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines .

Chemical Reactions Analysis

The chemical reactivity of 5H-indeno[1,2-c]pyridin-5-one derivatives is influenced by the functional groups attached to the core structure. These derivatives can undergo various chemical reactions, including cyclization, condensation, and Michael-type C–C bond formation . The versatility of these compounds is further demonstrated by their ability to participate in multicomponent reactions, such as the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using graphene oxide as a carbocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-indeno[1,2-c]pyridin-5-one derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are crucial for their application in chemical syntheses and potential therapeutic use. The introduction of electron-deficient or electron-rich substrates can affect these properties, as well as the overall yield and efficiency of the synthetic processes .

Relevant Case Studies

Several studies have highlighted the biological significance of 5H-indeno[1,2-c]pyridin-5-one derivatives. For example, a study on the antiproliferative and antimetastatic activities of these compounds against human prostate cancer cell lines found that certain derivatives significantly impeded cell proliferation and inhibited MMP9, suggesting a potential therapeutic application in cancer treatment . Another study focused on the design and synthesis of novel derivatives to evaluate their topoisomerase inhibitory activity and cytotoxicity, identifying compounds with significant activity against human cancer cell lines .

Scientific Research Applications

  • Anticancer Activity : A novel derivative of 5H-indeno[1,2-b]pyridin-5-one, known as TI-1-190, was found to be a DNA intercalative human topoisomerase IIα catalytic inhibitor with stronger activity and less DNA toxicity than etoposide, a known topoisomerase II poison. This compound displays caspase 3-independent anticancer activity (Jeon et al., 2017).

  • Synthetic Methods : Research has been conducted on the synthesis of 5H-indeno[1,2-b]pyridines and 5H-indeno[1,2-b]pyridin-5-ones, including a study on thermal reactions involving tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes (Nitta, Ohnuma, & Iino, 1991).

  • Crystal Structure Analysis : The crystal structures and conformational studies of certain derivatives of 5H-indeno[1,2-b]pyridin-5-one have been investigated, providing insights into their molecular configurations and interactions (Pandian et al., 2014).

  • Bronchodilatory Activity : Certain derivatives of 5H-indeno[1,2-b]pyridine, specifically 7a and 7b, have been synthesized and analyzed for their potential bronchodilatory activities, showing more potent effects than the standard reference compound theophylline (Girgis et al., 2016).

  • Inhibitory Activity Against SARS-CoV-2 RdRp : Azafluorene derivatives, including those based on the 5H-indeno[1,2-b]pyridine structure, were evaluated as inhibitors of SARS-CoV-2 RdRp. The study included synthesis, molecular docking analysis, and evaluation of their antiviral properties (Venkateshan et al., 2020).

  • Topoisomerase Inhibitory Activity and Cytotoxicity : A series of 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their topoisomerase inhibitory activity and cytotoxicity against several human cancer cell lines. Compounds with specific aryl moieties showed significant inhibitory activity (Kadayat et al., 2015).

properties

IUPAC Name

indeno[1,2-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGGEIGQCQEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171875
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-indeno[1,2-c]pyridin-5-one

CAS RN

18631-22-6
Record name 5H-Indeno[1,2-c]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18631-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018631226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indeno(1,2-c)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 2
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 3
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 4
Reactant of Route 4
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
5H-indeno[1,2-c]pyridin-5-one
Reactant of Route 6
5H-indeno[1,2-c]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.